molecular formula C12H12FN3 B8286255 N2-(3-Fluoro-4-methylphenyl)pyridine-2,3-diamine

N2-(3-Fluoro-4-methylphenyl)pyridine-2,3-diamine

Cat. No. B8286255
M. Wt: 217.24 g/mol
InChI Key: SVBYGUMBLHAPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(3-Fluoro-4-methylphenyl)pyridine-2,3-diamine is a useful research compound. Its molecular formula is C12H12FN3 and its molecular weight is 217.24 g/mol. The purity is usually 95%.
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properties

Product Name

N2-(3-Fluoro-4-methylphenyl)pyridine-2,3-diamine

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

2-N-(3-fluoro-4-methylphenyl)pyridine-2,3-diamine

InChI

InChI=1S/C12H12FN3/c1-8-4-5-9(7-10(8)13)16-12-11(14)3-2-6-15-12/h2-7H,14H2,1H3,(H,15,16)

InChI Key

SVBYGUMBLHAPDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

57 g (0.23 mol) of N-(3-fluoro-4-methylphenyl)-3-nitro-2-pyridylamine was dissolved in ethyl acetate (250 ml), and water (125 ml) and acetic acid (80 ml) were added thereto, and the solution was heated to 50° C. 77 g (1.40 mol) of iron powder was added to the reaction solution so that the temperature thereof would not exceed 60° C., and then stirred for 1 hour at 60° C. The reaction solution was cooled to room temperature, and the inorganic matter was separated by filtration. The solution was extracted with ethyl acetate, and washed with saturated brine, and then the obtained organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue thus obtained was washed with hexane to obtain 45 g (yield: 90%) of N2-(3-fluoro-4-methylphenyl)-2,3-pyridinediamine.
Name
N-(3-fluoro-4-methylphenyl)-3-nitro-2-pyridylamine
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
77 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Zinc dust (14.3 g, 219 mmol) was added to a stirring mixture of N-(3-fluoro-4-methylphenyl)-3-nitropyridin-2-amine (C1) (6.78 g, 27.4 mmol) and ammonium chloride (11.7 g, 219 mmol) in tetrahydrofuran (55 mL) and water (55 mL), which caused the temperature of the mixture to rise to 45° C. The reaction mixture was stirred for 10 minutes, and then filtered through a pad of Celite, rinsing with ethyl acetate. The organic layer from the filtrate was further diluted with ethyl acetate, washed with aqueous ammonium chloride solution and with saturated aqueous sodium chloride solution, dried over magnesium sulfate, and filtered. The filtrate was concentrated in vacuo to afford the product as a black solid (6.6 g), the bulk of which was taken directly to the following step. LCMS m/z 218.1 [M+H]+. 1H NMR (400 MHz, CDCl3), characteristic product peaks: δ 7.84 (dd, J=4.9, 1.6 Hz, 1H), 7.01 (dd, J=7.6, 1.6 Hz, 1H), 6.82 (br dd, J=8, 2 Hz, 1H), 6.77 (dd, J=7.6, 4.9 Hz, 1H), 2.20 (d, J=2 Hz, 3H).
Name
N-(3-fluoro-4-methylphenyl)-3-nitropyridin-2-amine
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
14.3 g
Type
catalyst
Reaction Step One

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